(2,3,5,6-Tetrachlorophenyl)thiourea
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Overview
Description
1-(2,3,5,6-Tetrachlorophenyl)thiourea is an organosulfur compound with the molecular formula C7H4Cl4N2S. It is a derivative of thiourea, where the phenyl ring is substituted with four chlorine atoms at positions 2, 3, 5, and 6. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,5,6-Tetrachlorophenyl)thiourea can be synthesized through the reaction of 2,3,5,6-tetrachloroaniline with thiocyanate under acidic conditions. The reaction typically involves the following steps:
- Dissolution of 2,3,5,6-tetrachloroaniline in a suitable solvent such as ethanol.
- Addition of thiocyanate and an acid catalyst, such as hydrochloric acid.
- Heating the reaction mixture to reflux for several hours.
- Cooling the mixture and isolating the product by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 1-(2,3,5,6-Tetrachlorophenyl)thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5,6-Tetrachlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted phenylthiourea derivatives.
Scientific Research Applications
1-(2,3,5,6-Tetrachlorophenyl)thiourea has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-Tetrachlorophenyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,4,5-Tetrachlorophenyl)thiourea
- 1-(2,3,5-Trichlorophenyl)thiourea
- 1-(2,4,6-Trichlorophenyl)thiourea
Uniqueness
1-(2,3,5,6-Tetrachlorophenyl)thiourea is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of four chlorine atoms enhances its lipophilicity and may contribute to its higher potency in certain applications compared to similar compounds with fewer chlorine substitutions .
Properties
Molecular Formula |
C7H4Cl4N2S |
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Molecular Weight |
290.0 g/mol |
IUPAC Name |
(2,3,5,6-tetrachlorophenyl)thiourea |
InChI |
InChI=1S/C7H4Cl4N2S/c8-2-1-3(9)5(11)6(4(2)10)13-7(12)14/h1H,(H3,12,13,14) |
InChI Key |
ADNMCQANQLDCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)NC(=S)N)Cl)Cl |
Origin of Product |
United States |
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